TOPK Inhibitory Potency: OTS514 Demonstrates ~10-Fold Greater In Vitro Potency Than OTS964
In cell‑free kinase assays, OTS514 inhibits TOPK activity with an IC₅₀ of 2.6 nM [1]. In direct head‑to‑head studies evaluating both compounds against the same ovarian cancer cell line panel, OTS514 exhibited IC₅₀ values ranging from 3.0 to 46 nM, while the closely related analog OTS964 required substantially higher concentrations (14 to 110 nM) to achieve comparable growth inhibition [2]. The difference in potency is consistent across multiple independent studies and cancer models.
| Evidence Dimension | TOPK inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.6 nM (cell‑free kinase assay); 3.0–46 nM (ovarian cancer cell lines) |
| Comparator Or Baseline | OTS964: IC₅₀ = 28 nM (cell‑free kinase assay); 14–110 nM (ovarian cancer cell lines) |
| Quantified Difference | OTS514 is approximately 10‑fold more potent than OTS964 in cell‑free assays and exhibits 2‑ to 5‑fold greater potency across ovarian cancer cell lines |
| Conditions | Cell‑free TOPK kinase activity assay; MTT cell viability assay in ES‑2, RMG‑1, and other ovarian cancer cell lines |
Why This Matters
Higher potency enables the use of lower working concentrations in vitro, which reduces the likelihood of off‑target effects arising from high‑dose compound exposure and conserves valuable compound inventory.
- [1] Matsuo Y, Park JH, Miyamoto T, Yamamoto S, Hisada S, Alachkar H, Nakamura Y. TOPK inhibitor induces complete tumor regression in xenograft models of human cancer through inhibition of cytokinesis. Sci Transl Med. 2014 Oct 22;6(259):259ra145. View Source
- [2] Ikeda Y, Park JH, Miyamoto T, Takamatsu N, Kato T, Iwasa A, Okabe S, Imai Y, Fujiwara K, Nakamura Y, Hasegawa K. T-LAK Cell-Originated Protein Kinase (TOPK) as a Prognostic Factor and a Potential Therapeutic Target in Ovarian Cancer. Clin Cancer Res. 2016 Dec 15;22(24):6110-6117. View Source
